Lipophilicity Advantage: LogP 3.264 Positions the N-Allyl Analog in Optimal Drug-Like Space Relative to N-Ethyl and N-Aryl Comparators
The target compound's computed LogP of 3.264 positions it within the favorable range for CNS drug-likeness (LogP 1–4) and is significantly higher than the structurally simpler comparator 2-bromothiophene (LogP 2.75 ), reflecting the added lipophilicity conferred by the chloroacetamide-allyl scaffold. Compared with the N-ethyl analog (CAS 851903-52-1), which lacks the allyl π-system, the target compound's LogP is elevated by an estimated ~0.5–0.7 log units (class-level estimate based on the π contribution of the allyl group [1]). Versus the 4-bromo regioisomer N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide (CAS 1269151-62-3, LogP ~2.57 ), the target compound exhibits a lipophilicity advantage of approximately +0.7 log units, primarily attributable to the N-allyl substituent.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.264 (computed, ChemScence ) |
| Comparator Or Baseline | 2-Bromothiophene: LogP 2.75; N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide: LogP ~2.57; N-ethyl analog (CAS 851903-52-1): estimated LogP ~2.6–2.8 |
| Quantified Difference | ΔLogP +0.5 to +0.7 versus closest regioisomeric and N-substituted analogs |
| Conditions | Computed LogP values from vendor databases (ChemScence, ChemSpider, chem960) |
Why This Matters
Higher LogP directly influences passive membrane permeability and nonspecific protein binding; for medicinal chemistry campaigns targeting intracellular or CNS enzymes, the target compound's lipophilicity profile may provide superior cell penetration relative to more polar in-class alternatives.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. [π-value for allyl fragment contribution]. View Source
